2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-8-5-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSAUYMZJABLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Moiety: The pyridazinyl ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents such as ethylsulfonyl chloride.
Coupling with Benzamide: The final step involves coupling the pyridazinyl moiety with a benzamide derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Reactive Sites and Functional Group Analysis
The compound contains three key reactive domains:
| Functional Group | Reactivity Profile |
|---|---|
| Dichlorobenzamide | Electrophilic aromatic substitution (Cl displacement), amide hydrolysis |
| Ethylsulfonylpyridazine | Nucleophilic substitution at sulfonyl group, pyridazine ring alkylation |
| Phenyl linker | Potential for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) via C–H activation |
Sulfonyl Group Reactivity
The ethylsulfonyl group (-SO₂Et) undergoes nucleophilic substitution with amines or thiols under mild conditions. For example:
Reaction :
Conditions : Triethylamine (5 eq), DMF, 50°C, 12 h
Yield : 72–85% (analogous sulfonamide derivatives)
Chlorine Displacement in Benzamide
The 2,4-dichloro substituents on the benzamide undergo SNAr reactions:
| Position | Nucleophile | Product | Conditions | Yield |
|---|---|---|---|---|
| 2-Cl | Piperidine | 2-Piperazinyl-4-Cl-benzamide | K₂CO₃, DMSO, 80°C, 8 h | 68% |
| 4-Cl | NaN₃ (azide) | 4-Azido-2-Cl-benzamide | CuI, DMF, 60°C, 6 h | 54% |
Amide Hydrolysis and Functionalization
The benzamide bond undergoes controlled hydrolysis:
Acidic Hydrolysis :
Kinetics : Complete conversion in 4 h at 110°C
Basic Hydrolysis :
Side Reaction : Ethylsulfonyl group remains intact under these conditions
Pyridazine Ring Modifications
The 6-ethylsulfonylpyridazine participates in:
Cycloaddition Reactions
-
Diels-Alder : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form bicyclic adducts
-
1,3-Dipolar Cycloaddition : Forms triazolo-pyridazines with azides under Cu catalysis
Metal-Catalyzed Cross-Coupling
Example : Buchwald-Hartwig amination at C-3:
Optimized Conditions : 5 mol% Pd, 110°C, 24 h (yield: 61%)
Heterocycle Formation via Cyclization
Under iodine/DMF conditions, sulfur elimination generates 1,3,4-thiadiazoles:
Reaction Pathway :
-
Iodine-mediated S elimination from ethylsulfonyl group
-
Cyclization with adjacent amine/amide groups
Product : 5-Membered thiadiazole ring fused to pyridazine (yield: 84%)
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Byproducts | Scalability |
|---|---|---|---|
| Sulfonyl substitution | RNH₂, Et₃N, DMF | EtOH | Gram-scale |
| Chlorine displacement | NaN₃, CuI, DMF | NaCl | Milligram |
| Amide hydrolysis | 6M HCl, reflux | NH₄Cl | Decagram |
| Pyridazine cross-coupling | Pd(OAc)₂, XPhos, aryl boronic acid | B(OH)₃ | Milligram |
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Properties : It has shown potential in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is valuable in treating various inflammatory diseases.
- Anticancer Activity : Studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression, highlighting its potential as an anticancer therapeutic.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cell lines, such as A549 (human lung cancer cells). The mechanism involves interaction with key cellular pathways that regulate cell proliferation and survival .
- Antimicrobial Studies : Various derivatives have been tested for their ability to inhibit bacterial growth. In one study, compounds structurally related to 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide were evaluated for their effectiveness against strains of bacteria resistant to conventional antibiotics .
Agrochemical Applications
The compound's structural features also make it suitable for applications in agrochemicals. Its ability to inhibit certain biological pathways can be harnessed to develop new pesticides or herbicides that target specific pests or weeds without affecting non-target organisms.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Findings :
- Substitution patterns significantly influence synthetic yields. For example, phenoxy-linked derivatives (e.g., 16, 79% yield) are synthesized more efficiently than halogenated analogs (e.g., 13, 57%) .
- The methoxy group in 15 enhances solubility compared to purely halogenated derivatives, as observed in similar compounds .
Pyridazine/Imidazopyridazine-Containing Benzamides
Pyridazine and imidazopyridazine rings are common in kinase inhibitors (e.g., EGFR, Bcr-Abl). The target compound’s pyridazine core with an ethylsulfonyl group distinguishes it from analogs like CT-721 and Ponatinib (), which feature imidazopyridazine cores (Table 2).
Table 2: Comparison with Imidazopyridazine-Based Inhibitors
Key Findings :
- The ethylsulfonyl group in the target compound may enhance hydrogen bonding with target proteins compared to the ethynyl linker in CT-721 .
Halogenated Arylbenzamides
describes N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide, which shares a halogenated benzamide structure but incorporates a trifluoromethylpyridine moiety.
Key Comparisons :
- Trifluoromethyl vs. Ethylsulfonyl : The trifluoromethyl group in ’s compound increases lipophilicity (predicted logP ~3.5) compared to the polar ethylsulfonyl group (predicted logP ~2.1) .
- Bioactivity : Trifluoromethyl groups are often used to enhance metabolic stability, whereas sulfonyl groups improve solubility and target affinity .
Biological Activity
2,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a dichloro group, an ethylsulfonyl moiety, and a pyridazinyl group attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 436.3 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.3 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of the pyridazine ring and the introduction of the ethylsulfonyl group, followed by chlorination and formation of the benzamide linkage. Key reagents include chlorinating agents like thionyl chloride and sulfonylating agents such as ethylsulfonyl chloride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic processes. The mechanism may involve binding to essential enzymes or disrupting membrane integrity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). The observed cytotoxic effects are attributed to its ability to inhibit cell proliferation and alter cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies suggest that the presence of electron-withdrawing groups, like chlorine atoms on the phenyl ring, enhances its potency against various targets. Modifications to the ethylsulfonyl group can also affect its biological efficacy .
Case Studies
- Anticancer Efficacy : A study reported that derivatives of this compound showed IC50 values lower than standard chemotherapeutics in several cancer cell lines, indicating potential as a lead compound for drug development .
- Enzyme Inhibition : A specific case study highlighted that the compound effectively inhibited certain kinases involved in cancer progression, suggesting its role as a targeted therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyridazin-3-yl and benzamide moieties. Key steps include sulfonation of the pyridazine ring and subsequent amide bond formation. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) using high-throughput screening. For example, sulfonation reactions may require anhydrous conditions at 60–80°C with a sulfonyl chloride reagent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitor intermediates using TLC and confirm final product integrity via HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks, FT-IR for functional group analysis (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For purity assessment, employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at λ = 254 nm. X-ray crystallography may resolve stereochemical ambiguities if suitable crystals are obtained .
Q. What are the primary biological targets of this compound, and how are they identified experimentally?
- Methodological Answer : Screen against target libraries (e.g., kinases, GPCRs) using fluorescence polarization assays or surface plasmon resonance (SPR) . For enzyme inhibition studies, conduct kinetic assays (e.g., IC50 determination via spectrophotometric methods). Receptor binding affinity can be quantified using radioligand displacement assays (e.g., [3H]-labeled competitors). Computational docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to prioritize targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or cell line specificity. Standardize protocols using ISO-certified reagents and validate across multiple models (e.g., primary cells vs. immortalized lines). Perform dose-response curves in triplicate and analyze data with nonlinear regression (GraphPad Prism). Cross-validate findings using orthogonal assays (e.g., Western blot for target protein modulation) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve target selectivity?
- Methodological Answer :
- Substituent Modification : Replace the ethylsulfonyl group with bioisosteres (e.g., trifluoromethyl, methylsulfone) to assess electronic and steric effects.
- Core Scaffold Optimization : Introduce substituents at the 2,4-dichlorobenzamide ring (e.g., methoxy, nitro) to enhance hydrophobic interactions.
- Assay Design : Test derivatives in parallel against off-targets (e.g., hERG, CYP450s) to mitigate toxicity. Use molecular dynamics simulations (AMBER, GROMACS) to predict binding stability .
Q. How does the ethylsulfonyl group influence metabolic stability, and how can this be assessed experimentally?
- Methodological Answer : The ethylsulfonyl group enhances metabolic resistance by reducing oxidative dealkylation. Assess stability via:
- In vitro microsomal assays (human liver microsomes + NADPH cofactor), monitoring parent compound depletion via LC-MS/MS.
- Plasma stability studies (37°C, 1–24 hrs) to evaluate esterase/protease susceptibility.
- CYP450 inhibition assays to identify metabolic pathways. Compare half-life (t1/2) and intrinsic clearance (Clint) with analogs lacking sulfonyl groups .
Q. What experimental approaches are used to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C, 24 hrs).
- Thermal stress (solid state at 40–60°C for 1 week).
- Oxidative stress (3% H2O2, 25°C, 24 hrs).
Analyze degradation products using UPLC-QTOF-MS and quantify stability via peak area loss. Store bulk compound under inert atmosphere (N2) at −20°C for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
